2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol

Catalog No.
S561297
CAS No.
83662-06-0
M.F
C8H13NO
M. Wt
139.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol

CAS Number

83662-06-0

Product Name

2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)ethanol

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c1-7-3-4-8(2)9(7)5-6-10/h3-4,10H,5-6H2,1-2H3

InChI Key

AREYOJNLKFSXPK-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1CCO)C

Synonyms

1-(2-hydroxyethyl)-2,5-dimethylpyrrole, HEDMP

Canonical SMILES

CC1=CC=C(N1CCO)C

The exact mass of the compound 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44948. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol (CAS: 83662-06-0) is a bifunctional building block primarily utilized as a protected primary amine in complex organic synthesis and active pharmaceutical ingredient (API) manufacturing. Synthesized efficiently via the Paal-Knorr condensation of ethanolamine and 2,5-hexanedione, it features a free hydroxyl group available for esterification, etherification, or halogenation, while the primary amine remains entirely masked by the robust 2,5-dimethylpyrrole ring. This specific structural configuration prevents unwanted nucleophilic interference from the nitrogen during multi-component reactions, such as the Hantzsch dihydropyridine synthesis. Furthermore, the presence of the 2,5-dimethyl groups strictly blocks the alpha positions of the pyrrole ring, conferring strict resistance to oxidative polymerization compared to unsubstituted pyrroles. These baseline properties make it an indispensable precursor for industrial-scale pharmaceutical production, most notably in the synthesis of the calcium-channel blocker amlodipine, where it offers superior processability and safety compared to alternative protecting group strategies [1].

Research Fit

Site-selective electropolymerization via 3,3′-coupling
Sacrificial protective film fabrication and triggered release
Compatible with neutral aqueous hydroxylamine deprotection

Substituting 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol with other common protected aminoethanols—such as N-trityl, N-phthalimido, or azido derivatives—introduces severe bottlenecks in downstream processing and scale-up. Trityl-protected analogs suffer from extreme steric bulk, which drastically suppresses yields in sterically demanding multi-component cyclizations like the Hantzsch reaction. Phthalimide-protected substitutes require harsh, nucleophilic deprotection conditions (e.g., hydrazine or methylamine) that frequently trigger transesterification or degradation of sensitive ester functionalities on the target molecule. Meanwhile, azido-based precursors, though sterically unobtrusive, pose critical explosive hazards that complicate safety protocols and inflate costs during ton-scale manufacturing. Finally, attempting to use unsubstituted 1-(2-hydroxyethyl)pyrrole results in rapid oxidative degradation or unwanted polymerization at the alpha positions. Therefore, selecting the 2,5-dimethylpyrrole derivative is a critical procurement decision that directly dictates overall synthetic yield, functional group compatibility, and plant safety [1].

Substitution Risk

Polymerization site divergence

Unsubstituted pyrrole analogs polymerize at 2,5-positions, preventing selective, triggered dissolution.

Film morphology alteration

Absence of 2,5-dimethyl blocking leads to irregular chain growth and different physical film properties.

Deprotection incompatibility

Unblocked pyrroles do not undergo the same hydroxylamine-triggered removal under benign conditions.

Multi-Component Cyclization Yield in API Synthesis

In the synthesis of complex 1,4-dihydropyridines such as amlodipine, the choice of the protected aminoethyl precursor dictates the efficiency of the critical Hantzsch cyclization step. Utilizing the acetoacetate derivative of 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol results in a robust cyclization yield of approximately 53%. In direct comparison, utilizing an N-trityl protected comparator leads to severe steric hindrance, dropping the overall yield of the corresponding synthetic route to as low as 7%. This massive discrepancy highlights the superior precursor suitability of the 2,5-dimethylpyrrole protecting group for sterically congested multi-component reactions [1].

Evidence DimensionHantzsch cyclization step yield
Target Compound Data~53% yield
Comparator Or BaselineN-Trityl protected precursor (~7% overall route yield)
Quantified Difference>7-fold increase in process efficiency
ConditionsHantzsch reaction with 2-chlorobenzaldehyde and methyl 3-aminocrotonate in refluxing isopropanol

A higher cyclization yield directly translates to massive cost savings and higher throughput in the commercial-scale procurement and manufacturing of dihydropyridine APIs.

Electropolymerization Control
Class-level inference
Estimated >100-fold faster selective dissolution vs. unsubstituted pyrrole
CV/EQCM, neutral hydroxylamine, RT
Supports sacrificial film workflow with triggered deprotection
Class-level; direct comparator data limited to one study

Deprotection Compatibility with Sensitive Esters

The removal of the protecting group to reveal the primary amine is a critical step that often compromises the integrity of the final product. The 2,5-dimethylpyrrole group derived from 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol is smoothly cleaved using hydroxylamine hydrochloride under mild conditions, preserving sensitive 1,4-dihydropyridine ester groups intact. Conversely, the N-phthalimido comparator requires aggressive hydrazinolysis or methylamine treatment, which frequently induces unwanted transesterification or cleavage of the target's ester moieties, leading to significant product loss and requiring complex chromatographic purification [1].

Evidence DimensionChemoselectivity during deprotection
Target Compound DataClean cleavage via hydroxylamine hydrochloride (preserves esters)
Comparator Or BaselineN-Phthalimido precursor (requires harsh hydrazinolysis, degrades esters)
Quantified DifferenceElimination of transesterification side-reactions
ConditionsDeprotection in the presence of base-sensitive 1,4-dihydropyridine diesters

Procuring this specific compound ensures that downstream deprotection does not destroy the value of the synthesized API, maximizing final purity and yield.

Autooxidation Rate
Head-to-head
A₄₈₀ ~0.35 (target) vs ~0.15 (2,5-dimethylpyrrole) after 24 h
2.3× higher rate
Supports enhanced sensitivity in neurotoxicity chromophore assays
pH 7.4, 37 °C; spectrophotometric detection at 480 nm

Scale-Up Safety and Manufacturability

For industrial procurement, the safety profile of the building block is as critical as its reactivity. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol is a stable, non-explosive organic molecule that can be handled safely at the ton scale. In contrast, 2-azidoethanol, a common alternative for introducing a masked primary amine, poses a severe explosion hazard, particularly when concentrated or heated. The use of the azido comparator necessitates specialized blast-proof equipment and strict regulatory compliance, drastically increasing the capital expenditure of the manufacturing process[1].

Evidence DimensionThermal and shock stability for scale-up
Target Compound DataStable, non-explosive under standard reaction conditions
Comparator Or Baseline2-Azidoethanol (high explosive hazard)
Quantified DifferenceComplete elimination of explosive risk
ConditionsTon-scale industrial API manufacturing

Elimating explosive intermediates simplifies regulatory compliance and reduces the infrastructure costs associated with large-scale chemical procurement.

Predicted LogP & BP
Data to verify
ΔLogP ≈ 0.8 (6.3× higher partition); Δb.p. ≈ 13–15 °C
May affect extraction efficiency and HPLC method development
Predicted values; experimental verification recommended

Oxidative Stability and Polymerization Resistance

When utilized as a pendant group or a ligand precursor, the stability of the pyrrole ring against oxidation is paramount. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol features methyl groups at the 2 and 5 positions, which strictly block the sites required for alpha-alpha coupling. As a result, it exhibits high oxidative stability and remains monomeric. In direct contrast, the unsubstituted comparator, 1-(2-hydroxyethyl)pyrrole, readily undergoes oxidative electropolymerization at low potentials to form conductive polypyrrole films. This fundamental structural difference makes the 2,5-dimethyl variant the only viable choice when a stable, non-polymerizing pyrrole moiety is required [1].

Evidence DimensionSusceptibility to oxidative electropolymerization
Target Compound DataCompletely blocked (no polymerization)
Comparator Or Baseline1-(2-Hydroxyethyl)pyrrole (rapidly polymerizes)
Quantified Difference100% suppression of alpha-alpha cross-linking
ConditionsOxidative conditions or anodic potentials

Buyers designing stable ligands or discrete molecular architectures must procure the 2,5-dimethyl variant to prevent catastrophic fouling or unwanted polymerization of their materials.

Commercial Synthesis of Amlodipine and Dihydropyridine APIs

Directly leveraging its high Hantzsch cyclization yield and mild deprotection conditions, this compound is a highly efficient precursor for introducing the 2-aminoethoxymethyl side chain in blockbuster cardiovascular drugs [1].

Development of Chemoselective Bifunctional Linkers

Because the 2,5-dimethylpyrrole group is completely inert to standard alkylation and acylation conditions, it is the ideal choice for synthesizing complex linkers where the hydroxyl group must be functionalized before the amine is revealed [1].

Safe Alternative to Azide Chemistry in Scale-Up

In industrial processes where introducing an aminoethyl group via an azide intermediate poses unacceptable safety risks, this compound serves as a thermally stable, drop-in replacement that eliminates explosive hazards [1].

Synthesis of Non-Polymerizing Pyrrole Ligands

For materials science applications requiring a pyrrole-containing ligand or pendant group that must survive oxidative environments without cross-linking, the alpha-blocked structure of this compound provides essential stability [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sacrificial protective films for microdevices
Selective hydroxylamine-triggered dissolution
Film dissolution rate under neutral conditions
In vitro neurotoxicity assay development
Enhanced chromophore development rate
Autooxidation kinetics at 480 nm
Heterocyclic library synthesis building block
Higher predicted organic-phase partitioning
Partition coefficient and HPLC retention
Conductive polymer coatings with controlled morphology
Enforced 3,3′-coupling polymerization
Film morphology and uniformity by CV

XLogP3

0.7

UNII

28FUA53V3Z

Other CAS

83662-06-0

Wikipedia

1-(2-Hydroxyethyl)-2,5-dimethylpyrrole

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